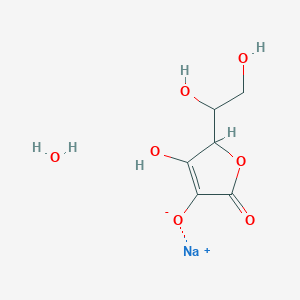
D-Araboascorbic acid (sodium);D-Isoascorbic acid (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium erythorbate is a food additive predominantly used in meats, poultry, and soft drinks. Chemically, it is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). It is known for its antioxidant properties, which help improve flavor stability and prevent the formation of carcinogenic nitrosamines .
準備方法
Synthetic Routes and Reaction Conditions: Sodium erythorbate is typically synthesized from sugars derived from sources such as beets, sugarcane, and corn. The production process involves the fermentation of D-glucose by Pseudomonas fluorescens bacteria, proceeding through the 2-keto-D-gluconic acid intermediate .
Industrial Production Methods: The industrial production of sodium erythorbate involves a fermentation process where D-glucose is converted into 2-keto-D-gluconic acid, which is then further processed to produce sodium erythorbate .
化学反応の分析
Types of Reactions: Sodium erythorbate undergoes various chemical reactions, including oxidation and reduction. As an antioxidant, it can be oxidized by scavenging oxygen, thereby inhibiting the oxidation of other substances .
Common Reagents and Conditions: In its role as an antioxidant, sodium erythorbate reacts with nitrites in processed meats, converting them to nitric oxide. This reaction helps in the curing process and retains the pink coloring of the meat .
Major Products Formed: The major products formed from the reactions involving sodium erythorbate include nitric oxide and stabilized meat pigments such as nitrosomyoglobin and nitrosohemochrome .
科学的研究の応用
Sodium erythorbate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential to reduce the formation of carcinogenic nitrosamines in processed foods.
Industry: Utilized in the food industry to enhance the shelf life and quality of meat products .
作用機序
Sodium erythorbate exerts its effects primarily through its antioxidant properties. It facilitates the reduction of nitrites to nitric oxide, which then reacts with myoglobin in meat to form stable pigments. This process not only enhances the color and flavor of the meat but also reduces the formation of harmful nitrosamines .
類似化合物との比較
Sodium Ascorbate: Another sodium salt of a stereoisomer of ascorbic acid, used similarly as an antioxidant.
Erythorbic Acid: The parent compound of sodium erythorbate, also used as an antioxidant.
Ascorbic Acid (Vitamin C): A well-known antioxidant with similar properties but different applications
Uniqueness: Sodium erythorbate is unique in its specific application in the food industry, particularly in meat curing processes. Its ability to accelerate the reduction of nitrites and enhance the color and flavor of meat products sets it apart from other similar compounds .
特性
分子式 |
C6H9NaO7 |
|---|---|
分子量 |
216.12 g/mol |
IUPAC名 |
sodium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate |
InChI |
InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/q;+1;/p-1 |
InChIキー |
NKESWEQTVZVSSF-UHFFFAOYSA-M |
正規SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


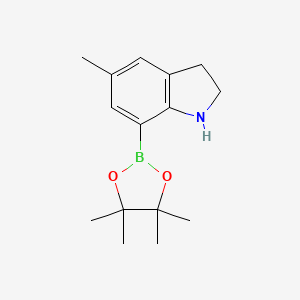
![3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14782207.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14782208.png)
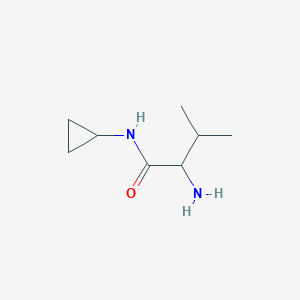
![[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)
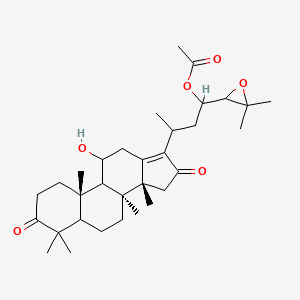
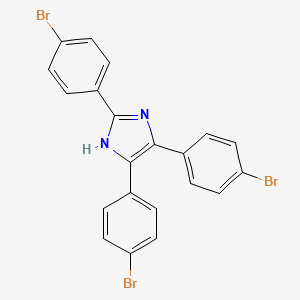
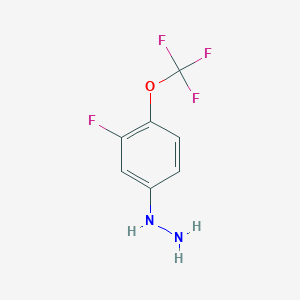
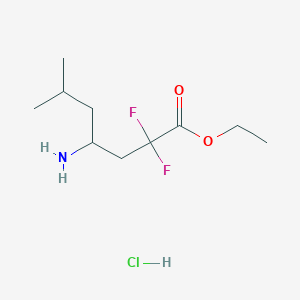
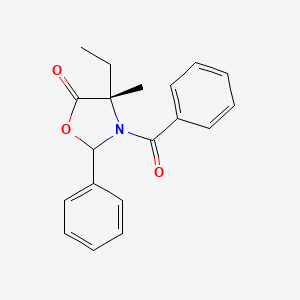
![3-Chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid](/img/structure/B14782279.png)
